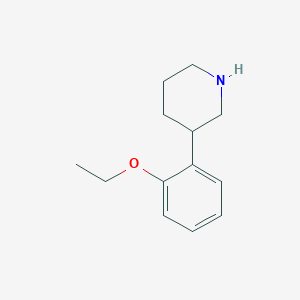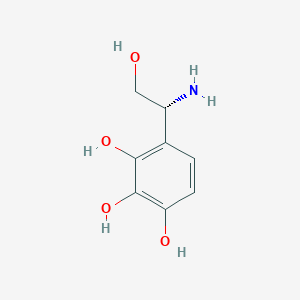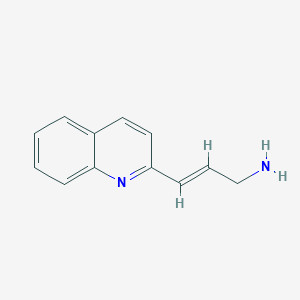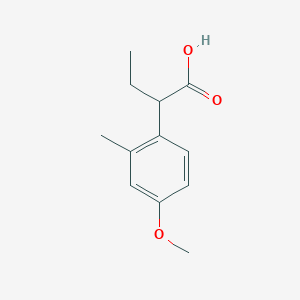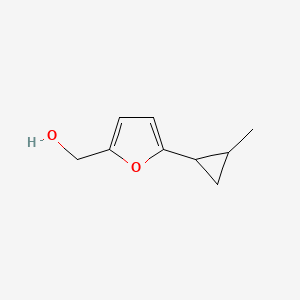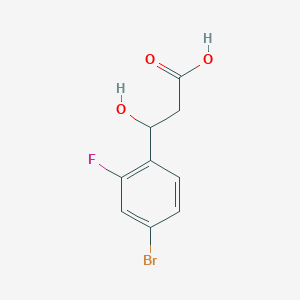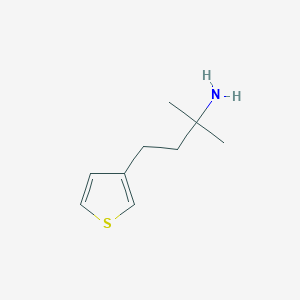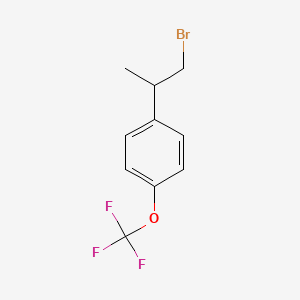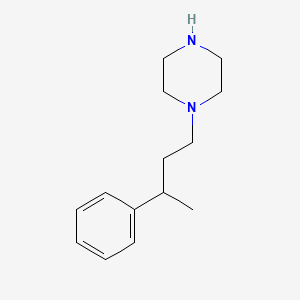
1-(3-Phenylbutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylbutyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a phenylbutyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
准备方法
The synthesis of 1-(3-Phenylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and high yield .
Industrial production methods often utilize batch or flow reactors to optimize reaction conditions and improve efficiency. For example, a simplified procedure for the synthesis of monosubstituted piperazines involves the use of a protonated piperazine in the presence of metal ions supported on polymeric resins. This method can be further enhanced by microwave acceleration to increase reaction rates .
化学反应分析
1-(3-Phenylbutyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.
科学研究应用
1-(3-Phenylbutyl)piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are often used as building blocks for the synthesis of pharmaceuticals due to their biological activity. They are found in drugs used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and infections .
In biological research, this compound is used as a ligand in receptor binding studies to investigate the interactions between drugs and their target receptors. This compound is also employed in the development of new therapeutic agents and in the study of enzyme inhibition .
In the industrial sector, piperazine derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and polymers. Their versatility and reactivity make them valuable in various chemical processes .
作用机制
The mechanism of action of 1-(3-Phenylbutyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. Piperazine derivatives are known to act as agonists or antagonists at various receptor sites, including serotonin, dopamine, and adrenergic receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to therapeutic effects .
The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, piperazine derivatives have been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .
相似化合物的比较
1-(3-Phenylbutyl)piperazine can be compared to other piperazine derivatives, such as 1-benzylpiperazine, 1-(4-fluorophenyl)piperazine, and 1-(3-chlorophenyl)piperazine. These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their biological activity and pharmacological properties .
1-Benzylpiperazine: Known for its stimulant effects and use as a recreational drug.
1-(4-Fluorophenyl)piperazine: Often used in research as a serotonin receptor agonist.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
The uniqueness of this compound lies in its specific phenylbutyl substituent, which may confer distinct pharmacological properties and therapeutic potential compared to other piperazine derivatives.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
1-(3-phenylbutyl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-13(14-5-3-2-4-6-14)7-10-16-11-8-15-9-12-16/h2-6,13,15H,7-12H2,1H3 |
InChI 键 |
IYEKIYCVADCUTA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1CCNCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


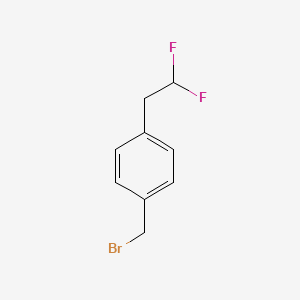
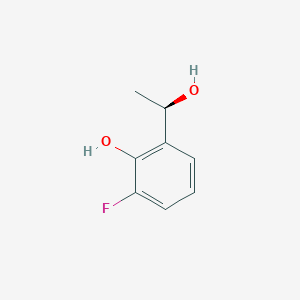
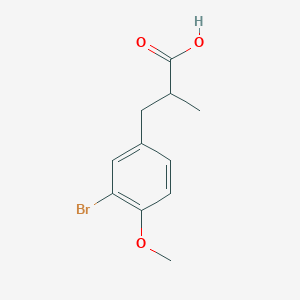
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
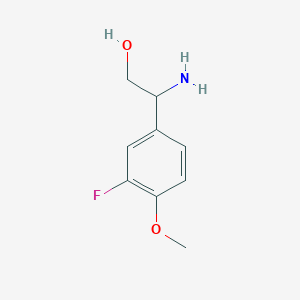
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
